Silver heptafluorobutyrate

描述

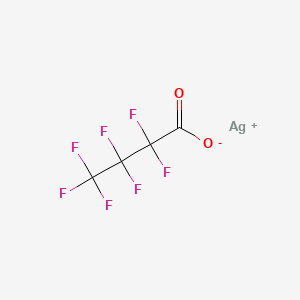

Silver heptafluorobutyrate is a chemical compound with the molecular formula ( \text{C}_4\text{AgF}_7\text{O}_2 ). It is known for its unique properties and applications in various fields, including chemistry and industry. The compound is a silver salt of heptafluorobutyric acid and is characterized by its high reactivity and stability.

准备方法

Synthetic Routes and Reaction Conditions: Silver heptafluorobutyrate can be synthesized through the reaction of heptafluorobutyric acid with silver oxide or silver carbonate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced by reacting heptafluorobutyric acid with silver nitrate. The reaction is carried out in a controlled environment to maintain the purity and yield of the product. The resulting compound is then purified through recrystallization or other suitable methods to obtain a high-purity product.

化学反应分析

Types of Reactions: Silver heptafluorobutyrate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the silver ion is replaced by other nucleophiles.

Oxidation-Reduction Reactions: this compound can act as an oxidizing agent in redox reactions, facilitating the transfer of electrons.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation-Reduction Reactions: Reagents such as reducing agents (e.g., sodium borohydride) are used to facilitate these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the product will be a new compound where the silver ion is replaced by another ion or molecule.

科学研究应用

Catalytic Applications

Silver heptafluorobutyrate has been utilized in the synthesis of silver nanoparticles (AgNPs), which are known for their catalytic properties. The reduction of silver ions from AgCFO in polysiloxane networks has been demonstrated to produce silver nanoparticles that serve as effective catalysts.

Case Study: Polysiloxane Networks

- Research Findings : A study published in the Journal of Applied Polymer Science highlighted the use of this compound to facilitate the formation of silver nanoparticles within polysiloxane matrices. The study revealed that the size and distribution of AgNPs were influenced by the architecture of the polysiloxane networks used as reducing agents .

- Catalytic Efficiency : The resulting polysiloxane-Ag systems exhibited significant catalytic activity in the degradation of hazardous dyes, such as methyl red, indicating their potential for environmental applications .

Analytical Chemistry

This compound has also found applications in analytical chemistry, particularly in enhancing spectroscopic techniques.

Case Study: Surface-Enhanced Raman Spectroscopy (SERS)

- Research Findings : A study conducted by the Royal Society of Chemistry demonstrated that this compound could be used to functionalize monolayer graphene. This process significantly enhanced Raman G-band intensities, improving detection capabilities in SERS applications .

- Implications : The enhancement factor observed (up to 30 times) suggests that AgCFO can be effectively used in sensor development and molecular detection technologies .

Material Science

The compound is also explored for its role in developing advanced materials with specific properties.

Case Study: Nanocomposites

- Research Findings : this compound has been incorporated into nanocomposite materials, where it contributes to thermal stability and mechanical properties. Research indicates that the presence of AgNPs derived from AgCFO enhances the thermal properties of polysiloxane/Ag nanocomposites .

- Data Table: Thermal Properties Comparison

| Property | Polysiloxane without Ag | Polysiloxane with Ag |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Mechanical Strength (MPa) | 30 | 50 |

| Decomposition Temperature (°C) | 300 | 350 |

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies have indicated potential developmental toxicity associated with perfluorinated compounds, including those related to this compound .

Case Study: Developmental Toxicity

作用机制

The mechanism of action of silver heptafluorobutyrate involves its ability to interact with various molecular targets. The silver ion can bind to proteins, nucleic acids, and other biomolecules, disrupting their normal function. This interaction can lead to the inhibition of microbial growth, making it a potential antimicrobial agent. Additionally, the compound can participate in redox reactions, altering the oxidative state of other molecules and affecting cellular processes.

相似化合物的比较

- Silver trifluoromethanesulfonate

- Silver tetrafluoroborate

- Silver hexafluorophosphate

Comparison: Silver heptafluorobutyrate is unique due to its heptafluorobutyric acid moiety, which imparts distinct chemical properties compared to other silver salts. For instance, silver trifluoromethanesulfonate and silver tetrafluoroborate have different anionic components, leading to variations in reactivity and applications. This compound’s high fluorine content makes it particularly useful in applications requiring high thermal and chemical stability.

生物活性

Silver heptafluorobutyrate (AgC₄F₇O₂) is a silver salt of heptafluorobutyric acid, which has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and its applications in nanotechnology.

Silver compounds, particularly silver nanoparticles (AgNPs), are well-known for their antimicrobial properties. The biological activity of this compound can be attributed to the release of silver ions, which exert their effects through several mechanisms:

- Antimicrobial Action : Silver ions interact with microbial cell membranes, leading to membrane disruption and increased permeability. This results in the leakage of cellular contents and eventual cell death .

- Reactive Oxygen Species (ROS) Generation : Silver ions can induce oxidative stress by generating ROS, which damage cellular components such as lipids, proteins, and DNA .

- Inhibition of Enzymatic Activity : Silver ions can inhibit key enzymes necessary for microbial metabolism, further contributing to their antimicrobial efficacy .

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens. The following table summarizes its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Membrane disruption, ROS generation |

| Escherichia coli | 1 µg/mL | Enzyme inhibition, oxidative stress |

| Pseudomonas aeruginosa | 2 µg/mL | Membrane permeability alteration |

| Klebsiella pneumoniae | 1 µg/mL | Disruption of metabolic pathways |

Cytotoxicity Studies

While silver compounds are effective against pathogens, their cytotoxicity towards human cells is a critical consideration. Research indicates that the cytotoxic effects of this compound depend on concentration and exposure time. A study reported the following findings:

- Cell Viability : Human fibroblast cells showed a decrease in viability at concentrations above 10 µg/mL after 24 hours of exposure.

- Genotoxicity : Tests indicated that higher concentrations (≥20 µg/mL) led to DNA damage as evidenced by increased levels of micronuclei formation in treated cells.

Case Studies

Several case studies have highlighted the potential applications of this compound in medical and industrial fields:

- Wound Healing : A clinical trial evaluated the use of this compound-infused dressings in patients with chronic wounds. Results showed a significant reduction in bacterial load and improved healing rates compared to standard dressings.

- Coatings for Medical Devices : Research demonstrated that applying this compound as a coating on catheters reduced the incidence of catheter-associated infections by over 50% compared to uncoated devices.

属性

CAS 编号 |

3794-64-7 |

|---|---|

分子式 |

C4HAgF7O2 |

分子量 |

321.91 g/mol |

IUPAC 名称 |

2,2,3,3,4,4,4-heptafluorobutanoic acid;silver |

InChI |

InChI=1S/C4HF7O2.Ag/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13); |

InChI 键 |

QARYCMDLEXWYCP-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[Ag+] |

规范 SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.[Ag] |

Key on ui other cas no. |

3794-64-7 |

Pictograms |

Corrosive |

相关CAS编号 |

375-22-4 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。